Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid
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Overview
Description
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is a synthetic compound that belongs to the class of Fmoc-protected amino acids. It is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further connected to a carboxylic acid group. This compound is widely used in peptide synthesis due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid typically involves the following steps:
Fmoc Protection: The starting material, 4-(4-fluorophenyl)-piperidine-4-carboxylic acid, is first protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting the compound with Fmoc chloride in the presence of a base such as triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired Fmoc-protected compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorophenyl group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amine group.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents are used for nucleophilic substitution.
Major Products Formed
Fmoc Deprotection: The major product is the free amine derivative of the compound.
Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Scientific Research Applications
Chemistry
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is extensively used in peptide synthesis as a building block. Its stability and reactivity make it suitable for solid-phase peptide synthesis (SPPS).
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate specificity. It serves as a model compound for developing fluorinated peptides with enhanced biological activity.
Medicine
The compound is investigated for its potential therapeutic applications, including the development of peptide-based drugs. Its fluorinated structure imparts unique pharmacokinetic properties, making it a valuable candidate for drug design.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of complex peptides and peptidomimetics. It is also employed in the production of diagnostic agents and biochemical assays.
Mechanism of Action
The mechanism of action of Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid involves its incorporation into peptides during synthesis. The Fmoc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further coupling reactions, facilitating the formation of peptide bonds. The fluorophenyl group can enhance the compound’s binding affinity and specificity towards target proteins.
Comparison with Similar Compounds
Similar Compounds
Fmoc-4-fluoro-L-phenylalanine: Similar in structure but with a phenylalanine backbone.
Fmoc-4-fluoro-L-tyrosine: Contains a tyrosine backbone with a fluorine substitution.
Fmoc-4-fluoro-L-tryptophan: Features a tryptophan backbone with a fluorine substitution.
Uniqueness
Fmoc-4-(4-fluorophenyl)-piperidine-4-carboxylic acid is unique due to its piperidine ring structure, which imparts distinct conformational properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in peptide synthesis and drug development.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FNO4/c28-19-11-9-18(10-12-19)27(25(30)31)13-15-29(16-14-27)26(32)33-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24H,13-17H2,(H,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPGFVVPTWGNEHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)F)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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